4-Thioureidobenzenesulfonamide
Overview
Description
4-Thioureidobenzenesulfonamide is an organic compound with the molecular formula C7H9N3O2S2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 4-Thioureidobenzenesulfonamide are carbonic anhydrases (CAs), specifically the α-class cytosolic human carbonic anhydrases (hCA I, hCA II, and hCA VII) and bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) . Carbonic anhydrases are metalloenzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton , playing fundamental roles in many processes such as respiration, electrolyte secretion, pH homeostasis, and bone resorption .
Mode of Action
this compound interacts with its targets by inhibiting their activity . Many of the evaluated compounds displayed better inhibition against hCA I, hCA II, and hCA VII compared with acetazolamide (AAZ) as the control drug . The mycobacterial enzymes MtCA1 and MtCA2 were also effectively inhibited by these compounds .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the carbon dioxide and water interconversion process . This can have downstream effects on various pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .
Pharmacokinetics
The compound’s molecular weight is 2313 , which could influence its absorption, distribution, metabolism, and excretion, and thereby its bioavailability.
Result of Action
The inhibition of carbonic anhydrases by this compound can lead to changes in the interconversion of carbon dioxide and water, affecting various physiological processes . In addition, some compounds showed good activity against various cancer cell lines , suggesting potential anticancer effects.
Biochemical Analysis
Biochemical Properties
4-Thioureidobenzenesulfonamide has been shown to interact with various enzymes and proteins. For instance, it has been used in the inhibition studies of three α-class cytosolic human carbonic anhydrases (CAs) and three bacterial β-CAs from Mycobacterium tuberculosis . The compound displayed better inhibition against these enzymes compared to acetazolamide, a control drug .
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. It has been suggested that the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activity of carbonic anhydrases .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
Given its inhibitory effects on carbonic anhydrases , it is likely that the compound interacts with enzymes and cofactors involved in these metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Thioureidobenzenesulfonamide can be synthesized through the selective acylation of this compound with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction typically involves the use of a base such as triethylamine in a solvent like dimethylformamide (DMF) to facilitate the acylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Thioureidobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Thioureidobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Thioureidobenzenesulfonamide can be compared with other similar compounds, such as:
4-Sulfamoylphenylthiourea: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
N-((4-Sulfamoylphenyl)carbamothioyl) amides: These compounds have been shown to exhibit better inhibition against certain carbonic anhydrases compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
(4-sulfamoylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAAVFJBPHTLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352016 | |
Record name | 4-Thioureido-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1718-39-4 | |
Record name | 4-[(Aminothioxomethyl)amino]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1718-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thioureido-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-sulfamoylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these 4-thioureidobenzenesulfonamide derivatives interact with carbonic anhydrases and what are the downstream effects of this interaction?
A1: While the paper doesn't delve into the specific binding interactions, it highlights that the synthesized compounds act as inhibitors of carbonic anhydrases (CAs). [] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting CAs, these compounds disrupt this fundamental biochemical reaction. This disruption can have various downstream effects depending on the specific CA isoform targeted and the physiological context. For instance, inhibiting certain human CA isoforms is explored for therapeutic purposes like glaucoma treatment, while inhibiting mycobacterial CAs might contribute to developing new anti-tuberculosis drugs. []
Q2: What is the structure-activity relationship (SAR) observed for these compounds and how do structural modifications impact their potency against different CA isoforms?
A2: The paper explores a library of N-((4-sulfamoylphenyl)carbamothioyl) amides with varying aliphatic, benzylic, vinylic, and aromatic acyl groups attached to the this compound core. [] This structural diversity allows for preliminary SAR analysis. The study found that modifications to the acyl group significantly influenced the inhibitory potency (represented by the Ki value) across different human (hCA I, hCA II, hCA VII) and mycobacterial (MtCA1, MtCA2, MtCA3) CA isoforms. [] This suggests that tailoring the acyl group is crucial for achieving selectivity towards specific CA isoforms. Further research is needed to establish more detailed SAR trends and optimize the compounds for desired activity profiles.
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